REACTION_CXSMILES
|
N1CCC[C@@H]1C(N)=O.C(N(CC)CC)C.[CH3:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]=1.C(O)=O.C(N(CC)CC)C>C(Cl)Cl.C[Ir-4](Cl)(C)(C)(C)(C)C1C=CC=C1.[Ir](Cl)(Cl)Cl>[CH3:16][CH:17]1[CH2:26][CH2:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[NH:18]1 |f:3.4|
|
Name
|
IrCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.7 mg
|
Type
|
reactant
|
Smiles
|
N1[C@@H](C(=O)N)CCC1
|
Name
|
|
Quantity
|
15.6 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
pentamethylcyclopentadienyl iridium(III) chloride
|
Quantity
|
55.6 mg
|
Type
|
catalyst
|
Smiles
|
C[Ir-4](C1C=CC=C1)(C)(C)(C)(C)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
mixed solvent
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O.C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
iridium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ir](Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under argon atmosphere at room temperature for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a catalyst-containing mixture
|
Type
|
TEMPERATURE
|
Details
|
After cooling to −10° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 2 days
|
Duration
|
2 d
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1NC2=CC=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1CCC[C@@H]1C(N)=O.C(N(CC)CC)C.[CH3:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]=1.C(O)=O.C(N(CC)CC)C>C(Cl)Cl.C[Ir-4](Cl)(C)(C)(C)(C)C1C=CC=C1.[Ir](Cl)(Cl)Cl>[CH3:16][CH:17]1[CH2:26][CH2:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[NH:18]1 |f:3.4|
|
Name
|
IrCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.7 mg
|
Type
|
reactant
|
Smiles
|
N1[C@@H](C(=O)N)CCC1
|
Name
|
|
Quantity
|
15.6 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
pentamethylcyclopentadienyl iridium(III) chloride
|
Quantity
|
55.6 mg
|
Type
|
catalyst
|
Smiles
|
C[Ir-4](C1C=CC=C1)(C)(C)(C)(C)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
mixed solvent
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O.C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
iridium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ir](Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under argon atmosphere at room temperature for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a catalyst-containing mixture
|
Type
|
TEMPERATURE
|
Details
|
After cooling to −10° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 2 days
|
Duration
|
2 d
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1NC2=CC=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |